molecular formula C9H10FNO2 B12977475 (S)-2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid

(S)-2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid

Cat. No.: B12977475
M. Wt: 183.18 g/mol
InChI Key: KLCJTGPCSYJKGK-QMMMGPOBSA-N
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Description

(S)-2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid is a chiral amino acid derivative with a unique structure that includes a fluorine atom and a methyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an imine or an enamine, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to achieve high yields and enantiomeric purity. Continuous flow reactors and other advanced technologies can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and various substituted aromatic compounds.

Scientific Research Applications

(S)-2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

    Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structure.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the chiral center play crucial roles in determining the binding affinity and selectivity of the compound. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-phenylacetic acid: Lacks the fluorine and methyl groups, resulting in different chemical properties and biological activities.

    2-Amino-2-(2-fluorophenyl)acetic acid: Similar structure but without the methyl group, leading to variations in reactivity and applications.

    2-Amino-2-(3-methylphenyl)acetic acid:

Uniqueness

(S)-2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid is unique due to the presence of both the fluorine atom and the methyl group on the aromatic ring, which confer distinct electronic and steric properties. These features make it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and advanced materials.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

(2S)-2-amino-2-(2-fluoro-3-methylphenyl)acetic acid

InChI

InChI=1S/C9H10FNO2/c1-5-3-2-4-6(7(5)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)/t8-/m0/s1

InChI Key

KLCJTGPCSYJKGK-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@@H](C(=O)O)N)F

Canonical SMILES

CC1=C(C(=CC=C1)C(C(=O)O)N)F

Origin of Product

United States

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